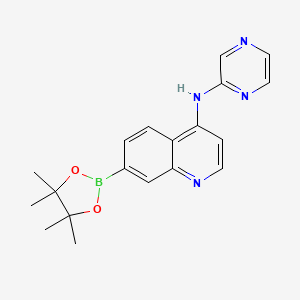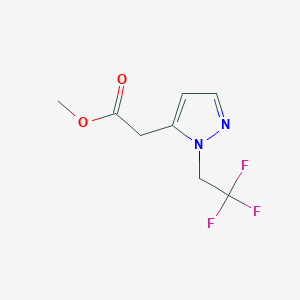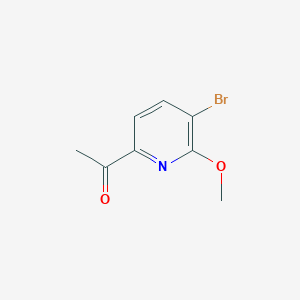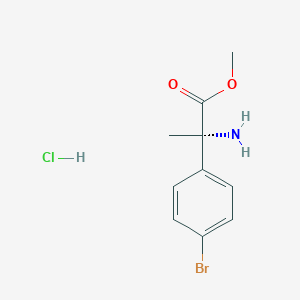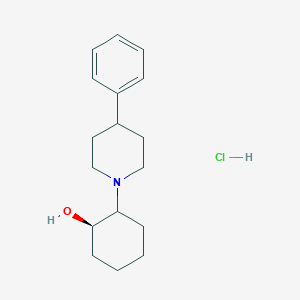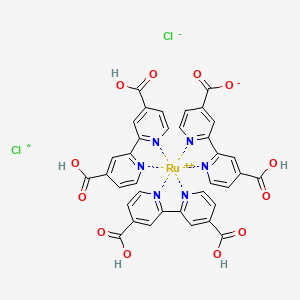
1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, amino group, and nitroanthracene core
Méthodes De Préparation
The synthesis of 1-((2-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene core. The synthetic route may include nitration, halogenation, and amination reactions. Industrial production methods often employ optimized conditions to maximize yield and purity. For instance, the nitration of anthracene can be achieved using concentrated nitric acid, followed by chlorination with thionyl chloride, and subsequent amination using aniline derivatives under controlled temperatures and pressures .
Analyse Des Réactions Chimiques
1-((2-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro group to an amino group.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-((2-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The chlorophenyl and amino groups can interact with proteins, influencing signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
1-((2-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione can be compared with similar compounds such as:
1-((2-Bromophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and biological activity.
1-((2-Methylphenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione:
1-((2-Fluorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione: Fluorine substitution impacts its electronic properties and interactions with biological targets.
Propriétés
Numéro CAS |
85012-06-2 |
|---|---|
Formule moléculaire |
C20H11ClN2O6 |
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
1-(2-chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C20H11ClN2O6/c21-9-3-1-2-4-10(9)22-11-5-7-13(24)17-15(11)19(26)16-12(23(28)29)6-8-14(25)18(16)20(17)27/h1-8,22,24-25H |
Clé InChI |
QVZNXJXSAPPLEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)

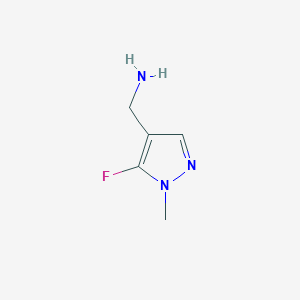

![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)


